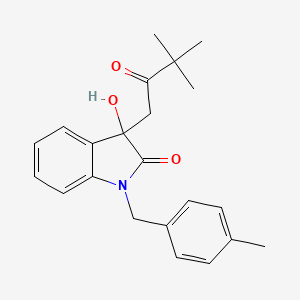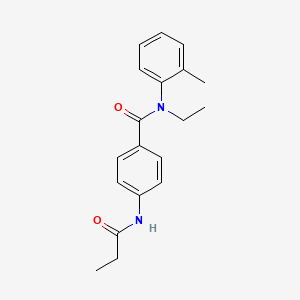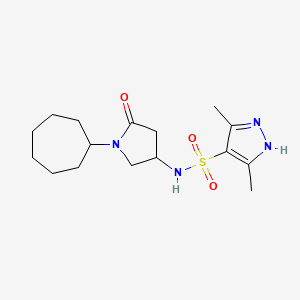![molecular formula C18H19N3O B4386331 {1-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4386331.png)
{1-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}formamide
Descripción general
Descripción
{1-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}formamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a formamide derivative of benzimidazole and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of {1-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}formamide is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects through the modulation of various signaling pathways. For example, it has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Inhibition of MMPs has been suggested as a potential therapeutic strategy for cancer and other diseases.
Biochemical and Physiological Effects:
{1-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}formamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its cytotoxic effects on cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the replication of certain viruses, including herpes simplex virus and human immunodeficiency virus. In addition, {1-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}formamide has been reported to exhibit antioxidant and anti-inflammatory activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using {1-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}formamide in lab experiments is its potential as a therapeutic agent for various diseases. It has also been shown to exhibit cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of {1-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}formamide. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the investigation of its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, {1-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}formamide is a chemical compound that has shown potential as a therapeutic agent for various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in different fields.
Aplicaciones Científicas De Investigación
{1-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}formamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antimicrobial activities. It has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. In addition, {1-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}formamide has been investigated for its antioxidant and anti-inflammatory properties.
Propiedades
IUPAC Name |
N-[1-[1-(2-phenylethyl)benzimidazol-2-yl]ethyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-14(19-13-22)18-20-16-9-5-6-10-17(16)21(18)12-11-15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDKRWVAPCDEOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCC3=CC=CC=C3)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199455 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4386253.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)methanesulfonamide](/img/structure/B4386273.png)

![N-[5-(anilinosulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B4386294.png)


![N-(2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]amino}-2-oxoethyl)-2-phenylacetamide](/img/structure/B4386299.png)
![2-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B4386306.png)
![(3R*,4R*)-1-[(2-chlorophenyl)acetyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B4386312.png)
![N-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4386316.png)
![1-({1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-(2-fluorophenyl)piperazine](/img/structure/B4386321.png)
![6-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(4-propyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B4386332.png)
